Aldicarb-d3

Descripción general

Descripción

Aldicarb-d3 es una forma marcada con deuterio del aldicarb, un pesticida carbamato. La designación "-d3" indica que tres átomos de hidrógeno en la molécula de aldicarb se reemplazan con deuterio, un isótopo estable del hidrógeno. Aldicarb es conocido por su uso en el control de plagas en entornos agrícolas, incluidos insectos, ácaros y nematodos .

Aplicaciones Científicas De Investigación

Aldicarb-d3 se utiliza principalmente como un estándar interno para la cuantificación de aldicarb en diversas técnicas analíticas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS). Sus aplicaciones incluyen:

Toxicología: Estudio de los efectos tóxicos del aldicarb y sus metabolitos.

Ciencias ambientales: Monitoreo de la presencia de aldicarb en muestras ambientales.

Agricultura: Investigación de la eficacia y el impacto ambiental del aldicarb como pesticida.

Mecanismo De Acción

Aldicarb-d3, como el aldicarb, funciona como un inhibidor de la acetilcolinesterasa. Se une al sitio activo de la enzima acetilcolinesterasa, impidiendo la descomposición de la acetilcolina. Esto conduce a una acumulación de acetilcolina en las sinapsis nerviosas, provocando una estimulación continua de los músculos, parálisis y, finalmente, la muerte en las plagas .

Análisis Bioquímico

Biochemical Properties

Aldicarb-d3, like its parent compound aldicarb, is a potent acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can lead to a variety of biochemical effects.

Cellular Effects

In terms of cellular effects, aldicarb has been shown to have no statistically significant effects on the immune system of mice

Molecular Mechanism

This compound, similar to aldicarb, works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to overstimulation of muscles and glands.

Temporal Effects in Laboratory Settings

The parent compound, aldicarb, is known to be potent and fast-acting

Dosage Effects in Animal Models

Research on aldicarb has shown an inverse dose-response in mice, which is a departure from the classic toxicologic dose-response curve where toxicity increases with increasing dose levels .

Metabolic Pathways

The basic metabolic pathway for aldicarb, and by extension this compound, is the same in all species studied, including plants and a variety of vertebrates and invertebrates

Transport and Distribution

Given that this compound is soluble in water , it may be distributed throughout the body via the bloodstream

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Aldicarb-d3 se sintetiza incorporando deuterio en la molécula de aldicarb. El proceso implica la reacción de 2-metil-2-(metiltio)propanal con isocianato de metilo deuterado para formar el carbamato marcado con deuterio .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a su síntesis en el laboratorio, pero a mayor escala. El proceso garantiza una alta pureza y consistencia, lo cual es crucial para su uso como estándar analítico en diversas aplicaciones científicas .

Análisis De Reacciones Químicas

Tipos de reacciones

Aldicarb-d3 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar aldicarb sulfoxido y aldicarb sulfona.

Hidrólisis: El compuesto puede sufrir hidrólisis para producir aldicarb oxima y metilamina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de this compound.

Principales productos formados

Oxidación: Aldicarb sulfoxido y aldicarb sulfona.

Hidrólisis: Aldicarb oxima y metilamina.

Comparación Con Compuestos Similares

Compuestos similares

Carbofurano: Otro pesticida carbamato con propiedades inhibidoras de la acetilcolinesterasa similares.

Metomil: Un insecticida carbamato utilizado para controlar una amplia gama de plagas.

Oxamil: Un pesticida carbamato utilizado para controlar insectos, ácaros y nematodos.

Singularidad de Aldicarb-d3

La singularidad de this compound radica en su etiquetado con deuterio, lo que lo convierte en un estándar interno ideal para la cuantificación analítica. La presencia de átomos de deuterio permite una diferenciación precisa del aldicarb no marcado en la espectrometría de masas, mejorando la precisión de las mediciones analíticas .

Actividad Biológica

Aldicarb-d3 is a deuterated derivative of aldicarb, a carbamate pesticide known for its potent biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is utilized in research to trace metabolic pathways and assess the environmental impact of its parent compound, aldicarb. The following sections detail its mechanism of action, pharmacokinetics, toxicological effects, and relevant case studies.

Target Enzyme: Acetylcholinesterase (AChE)

this compound primarily inhibits AChE, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic pathways, which can cause significant central and peripheral nervous system toxicity .

Biochemical Pathways

The molecular mechanism involves binding to the active site of AChE, preventing the hydrolysis of acetylcholine. This process disrupts normal neurotransmission and can lead to symptoms such as muscle spasms, respiratory failure, and potentially death in high doses .

Pharmacokinetics

This compound is characterized by its rapid absorption through various exposure routes (oral, dermal, and inhalation). Once absorbed, it undergoes metabolic transformation into several metabolites, including aldicarb sulfoxide and aldicarb sulfone. These metabolites also exhibit biological activity and contribute to the overall toxicity profile of the compound.

Toxicological Effects

Acute Toxicity

The acute toxicity of this compound has been evaluated through various animal studies. It has been shown to be highly toxic to mammals and birds; for instance, a single granule can be lethal to small birds. The toxic effects are primarily due to AChE inhibition leading to neurotoxic symptoms .

Chronic Effects

Chronic exposure studies indicate that while some animals may survive acute exposure, they can suffer long-term reproductive and developmental effects. For example, studies have shown that chronic exposure to low levels can lead to neurodevelopmental issues in offspring .

Case Studies

-

Environmental Impact Study

A study conducted by the Environmental Protection Agency (EPA) highlighted the risks associated with aldicarb use in agriculture. It reported that while acute risks were manageable under controlled conditions, chronic risks to aquatic life were significant due to runoff and degradation products like aldicarb sulfoxide . -

Human Health Risk Assessment

An extensive assessment involving human clinical trials concluded that cholinesterase data from studies were reliable for evaluating risks associated with aldicarb exposure. The findings emphasized the importance of monitoring pesticide residues in food and water to mitigate health risks . -

Neurotoxicity Research

Research published in peer-reviewed journals has demonstrated that this compound affects neuronal differentiation and survival at nanomolar concentrations. These studies underscore the need for stringent regulations regarding its use in agricultural practices due to potential neurotoxic effects on humans and non-target species .

Table 1: Summary of Toxicological Data for this compound

Propiedades

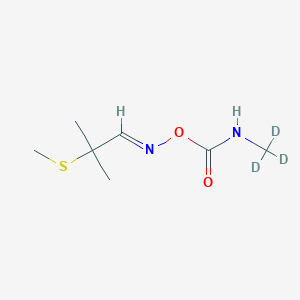

IUPAC Name |

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLZXHRNAYXIBU-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.